molecular formula C19H16ClFN2O3 B2925680 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 848856-50-8

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2925680
CAS No.: 848856-50-8
M. Wt: 374.8
InChI Key: FEYUWMQVMZHAQD-UHFFFAOYSA-N
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Description

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a chloro-fluorophenyl group, an ethoxyphenyl group, and a cyanopropenamide moiety, making it an interesting subject for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 2-chloro-6-fluorophenylmethanol: This can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride.

    Etherification: The resulting alcohol is then etherified with 3-ethoxyphenol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

    Formation of the cyanopropenamide: The final step involves the reaction of the etherified product with cyanoacetic acid and a dehydrating agent like phosphorus oxychloride to form the desired cyanopropenamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The chloro and fluoro groups can form strong interactions with proteins, while the cyanopropenamide moiety can interact with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

The presence of both chloro and fluoro groups in 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide provides unique electronic properties that can enhance its interactions with biological targets. Additionally, the ethoxy group can influence the compound’s solubility and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-2-25-18-9-12(8-13(10-22)19(23)24)6-7-17(18)26-11-14-15(20)4-3-5-16(14)21/h3-9H,2,11H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUWMQVMZHAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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